(2-Formyl-4-methylphenoxy)acetic Acid
CAS No.: 88521-64-6
Cat. No.: VC2364065
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88521-64-6 |
---|---|
Molecular Formula | C10H10O4 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | 2-(2-formyl-4-methylphenoxy)acetic acid |
Standard InChI | InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
Standard InChI Key | LBWSPPAVWSPIPM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCC(=O)O)C=O |
Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)O)C=O |
Introduction
(2-Formyl-4-methylphenoxy)acetic acid is an organic compound belonging to the class of phenoxyacetic acids. It is characterized by its unique structure, which includes a formyl group and a phenoxyacetic acid moiety. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science .
Synthesis Steps
-
Starting Materials: The synthesis often begins with appropriate starting materials, such as phenol derivatives.
-
Reaction Conditions: The reaction conditions, including temperature and reagent concentrations, are crucial for optimizing yield and purity.
-
Monitoring Techniques: TLC, NMR, and IR are used to confirm product formation and assess purity.
Applications and Biological Activities
(2-Formyl-4-methylphenoxy)acetic acid exhibits potential applications in medicinal chemistry due to its unique functional groups. It has been studied for its role as a chemosensor, where the formyl group can coordinate with metal ions, enhancing fluorescence properties. This property allows for sensitive detection methods in analytical chemistry.
Biological Activities
-
Chemosensing: The compound can act as a chemosensor due to its ability to coordinate with metal ions.
-
Potential Medicinal Applications: Its structural features suggest potential uses in medicinal chemistry, though specific biological activities are still under investigation.
Safety and Handling
(2-Formyl-4-methylphenoxy)acetic acid is classified as a skin corrosive/irritant (Category 1B - H314). Proper handling requires protective equipment, and in case of exposure, immediate medical attention is recommended .
Safety Measures
-
Skin Contact: Wash off with soap and plenty of water; consult a physician.
-
Eye Contact: Rinse thoroughly with water for at least 15 minutes; consult a physician.
-
Inhalation: Move to fresh air; if not breathing, give artificial respiration; consult a physician.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume